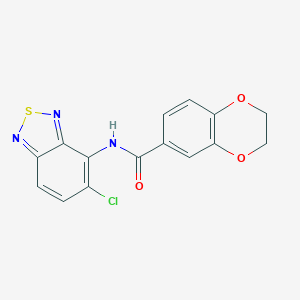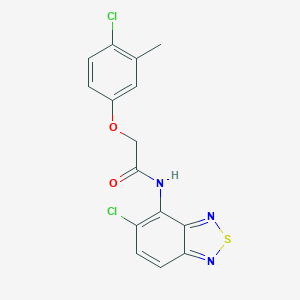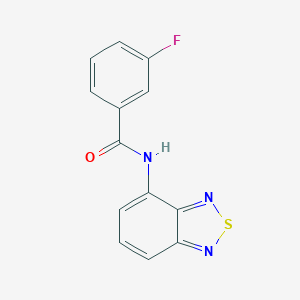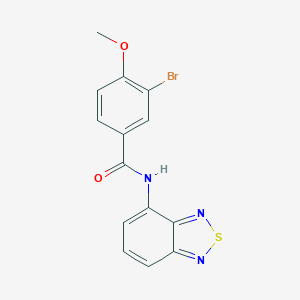![molecular formula C21H25ClN2O3 B278242 N-[3-chloro-2-(4-morpholinyl)phenyl]-2-(4-isopropylphenoxy)acetamide](/img/structure/B278242.png)
N-[3-chloro-2-(4-morpholinyl)phenyl]-2-(4-isopropylphenoxy)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[3-chloro-2-(4-morpholinyl)phenyl]-2-(4-isopropylphenoxy)acetamide, commonly known as MLN8054, is a small molecule inhibitor of Aurora A kinase. Aurora A kinase is a serine/threonine kinase that plays a crucial role in cell division and is frequently overexpressed in cancer. MLN8054 has been shown to have potential as an anti-cancer agent in preclinical studies.
Mécanisme D'action
MLN8054 works by inhibiting the activity of Aurora A kinase, which is involved in the regulation of cell division. Aurora A kinase is frequently overexpressed in cancer cells, leading to uncontrolled cell division and tumor growth. By inhibiting Aurora A kinase, MLN8054 can prevent cancer cells from dividing and proliferating.
Biochemical and Physiological Effects:
In preclinical studies, MLN8054 has been shown to induce cell cycle arrest and apoptosis (programmed cell death) in cancer cells. MLN8054 has also been shown to inhibit tumor growth in mouse models of cancer. However, MLN8054 has not yet been tested in clinical trials, so its effects on humans are not yet known.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of MLN8054 is that it specifically targets Aurora A kinase, which is frequently overexpressed in cancer cells. This makes MLN8054 a promising anti-cancer agent with potentially fewer side effects than traditional chemotherapy. However, one limitation of MLN8054 is that it has not yet been tested in clinical trials, so its safety and efficacy in humans are not yet known.
Orientations Futures
There are several potential future directions for research on MLN8054. One direction is to test MLN8054 in clinical trials to determine its safety and efficacy in humans. Another direction is to investigate the potential of MLN8054 as a combination therapy with other anti-cancer agents. Additionally, further research is needed to understand the mechanism of action of MLN8054 and its effects on normal cells.
Méthodes De Synthèse
The synthesis of MLN8054 involves several steps, including the reaction of 3-chloro-2-(4-morpholinyl)aniline with 4-isopropylphenol to form an intermediate. This intermediate is then reacted with chloroacetyl chloride to form the final product, MLN8054.
Applications De Recherche Scientifique
MLN8054 has been extensively studied in preclinical models of cancer, including ovarian, breast, and lung cancer. In these studies, MLN8054 has been shown to inhibit the growth and proliferation of cancer cells by targeting Aurora A kinase. MLN8054 has also been shown to enhance the efficacy of chemotherapy in these models.
Propriétés
Nom du produit |
N-[3-chloro-2-(4-morpholinyl)phenyl]-2-(4-isopropylphenoxy)acetamide |
|---|---|
Formule moléculaire |
C21H25ClN2O3 |
Poids moléculaire |
388.9 g/mol |
Nom IUPAC |
N-(3-chloro-2-morpholin-4-ylphenyl)-2-(4-propan-2-ylphenoxy)acetamide |
InChI |
InChI=1S/C21H25ClN2O3/c1-15(2)16-6-8-17(9-7-16)27-14-20(25)23-19-5-3-4-18(22)21(19)24-10-12-26-13-11-24/h3-9,15H,10-14H2,1-2H3,(H,23,25) |
Clé InChI |
HJMNKJFKSXTWDA-UHFFFAOYSA-N |
SMILES |
CC(C)C1=CC=C(C=C1)OCC(=O)NC2=C(C(=CC=C2)Cl)N3CCOCC3 |
SMILES canonique |
CC(C)C1=CC=C(C=C1)OCC(=O)NC2=C(C(=CC=C2)Cl)N3CCOCC3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![Methyl 3-[(3-chloro-4-methylbenzoyl)amino]-4-(4-methylpiperazin-1-yl)benzoate](/img/structure/B278159.png)
![Methyl 3-{[(3-methylphenoxy)acetyl]amino}-4-(4-methyl-1-piperazinyl)benzoate](/img/structure/B278164.png)
![Methyl 3-[(2-methoxy-3-methylbenzoyl)amino]-4-(4-methyl-1-piperazinyl)benzoate](/img/structure/B278166.png)
![Methyl 3-[(2-fluorobenzoyl)amino]-4-(4-methylpiperazin-1-yl)benzoate](/img/structure/B278168.png)
![Methyl 3-[[2-(4-methylphenoxy)acetyl]amino]-4-(4-methylpiperazin-1-yl)benzoate](/img/structure/B278175.png)
![Methyl 4-(4-methyl-1-piperazinyl)-3-[(4-propoxybenzoyl)amino]benzoate](/img/structure/B278179.png)
![N-[3-(2-furyl)acryloyl]-N'-{4-[4-(2-thienylcarbonyl)-1-piperazinyl]phenyl}thiourea](/img/structure/B278184.png)
![N-(2-methoxybenzoyl)-N'-{4-[4-(2-thienylcarbonyl)-1-piperazinyl]phenyl}thiourea](/img/structure/B278185.png)
![N-[3-({(2E)-3-[5-(3-chloro-4-methylphenyl)-2-furyl]prop-2-enoyl}amino)-4-methoxyphenyl]-2-furamide](/img/structure/B278188.png)
![N-[2-(butanoylamino)-1,3-benzothiazol-6-yl]furan-2-carboxamide](/img/structure/B278190.png)



